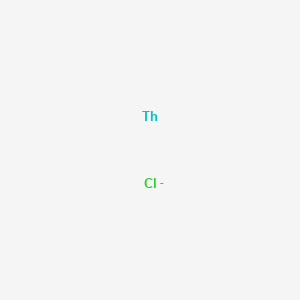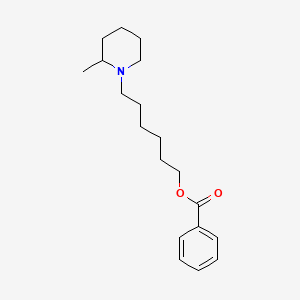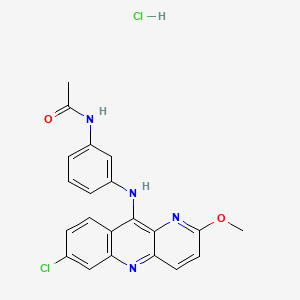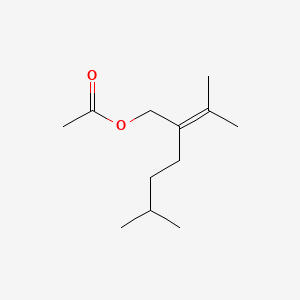
Thorium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thorium chloride, also known as thorium(IV) chloride, is an inorganic compound with the chemical formula ThCl₄. It is a white, hygroscopic solid that is soluble in water. Thorium chloride is primarily used in the preparation of thorium metal and in various research applications due to its unique properties .
Métodos De Preparación
Thorium chloride can be synthesized through several methods:
-
Carbothermic Reaction: : This method involves the reaction of thorium oxide (ThO₂) with carbon and chlorine gas at high temperatures (700°C to 2600°C):
ThO2+2C+4Cl2→ThCl4+2CO
-
Chlorination with Carbon Tetrachloride: : Thorium oxalate reacts with carbon tetrachloride to produce thorium chloride:
Th(C2O4)2+CCl4→ThCl4+3CO+3CO2
-
Reaction with Ammonium Chloride: : Thorium metal reacts with ammonium chloride to form ammonium thorium hexachloride, which is then heated to produce thorium chloride:
Th+6NH4Cl→(NH4)2ThCl6+4NH3+2H2
The hexachloride salt is then heated at 350°C under high vacuum to produce ThCl₄ .
Análisis De Reacciones Químicas
Thorium chloride undergoes various chemical reactions:
Reduction: Thorium chloride can be reduced to thorium metal using alkali metals or through electrolysis in a fused mixture of sodium chloride and potassium chloride.
Lewis Base Adducts: Thorium chloride reacts with Lewis bases to form molecular adducts, such as ThCl₄(DME)₂ and ThCl₄(TMEDA)₂.
Oxidation and Substitution: Thorium chloride can participate in oxidation and substitution reactions, although specific conditions and reagents vary depending on the desired products.
Aplicaciones Científicas De Investigación
Thorium chloride has several scientific research applications:
Nuclear Energy: Thorium chloride is used in the preparation of thorium-based nuclear fuels.
Material Science: Thorium chloride is used in the production of high-temperature ceramics and other materials due to its refractory properties.
Chemical Synthesis: Thorium chloride is used as a catalyst and reagent in various chemical reactions, including the synthesis of other thorium compounds.
Mecanismo De Acción
The mechanism of action of thorium chloride primarily involves its ability to form stable complexes with various ligands. In nuclear applications, thorium-232 undergoes neutron capture to form uranium-233, which then undergoes fission to release energy. The chloride ions in thorium chloride can also participate in various chemical reactions, influencing the reactivity and stability of the compound .
Comparación Con Compuestos Similares
Thorium chloride can be compared with other thorium compounds, such as thorium nitrate and thorium oxide:
Thorium Nitrate (Th(NO₃)₄): This compound is highly soluble in water and is used in the production of thorium metal and in various analytical applications.
Thorium Oxide (ThO₂): This compound is used in high-temperature ceramics and as a nuclear fuel.
Thorium chloride is unique due to its high reactivity and solubility, making it a versatile compound for various scientific and industrial applications.
Propiedades
Número CAS |
51686-35-2 |
|---|---|
Fórmula molecular |
ClTh- |
Peso molecular |
267.49 g/mol |
Nombre IUPAC |
thorium;chloride |
InChI |
InChI=1S/ClH.Th/h1H;/p-1 |
Clave InChI |
WZUHGGWCPANTAD-UHFFFAOYSA-M |
SMILES canónico |
[Cl-].[Th] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13764539.png)

![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13764557.png)
![N-[4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide;hydrochloride](/img/structure/B13764570.png)
![1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13764571.png)


![Bicyclo[2.1.0]pent-2-ene](/img/structure/B13764585.png)




![Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt](/img/structure/B13764632.png)
